molecular formula C12H15NO2 B15252322 4-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde

4-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde

Cat. No.: B15252322
M. Wt: 205.25 g/mol
InChI Key: MIHNOTDOPCVGOH-UHFFFAOYSA-N
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Description

4-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . This compound features a benzaldehyde group attached to a 3-ethyl-3-hydroxyazetidine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with azetidine compounds under controlled conditions. One common method includes the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing and may provide further insights into its biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its combination of an azetidine ring with a benzaldehyde group makes it a valuable compound for various research and industrial applications .

Biological Activity

4-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H15N1O2
  • Molecular Weight : 219.26 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C1CCN(C1)C(=O)C2=CC=CC=C2)O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Tubulin Polymerization Inhibition : Similar to other azetidine derivatives, this compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This mechanism leads to antiproliferative effects, making it a candidate for cancer therapy .
  • Enzyme Inhibition : The compound also exhibits potential as an enzyme inhibitor, affecting various metabolic pathways and signaling cascades within cells.

Antiproliferative Effects

Research indicates that this compound demonstrates significant antiproliferative activity against several cancer cell lines. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, particularly in breast cancer models .

Cytotoxicity Studies

A study involving the evaluation of cytotoxic effects revealed that the compound has a notable IC50 value, indicating its potency in inhibiting cell growth:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15
A431 (Skin Cancer)20
Jurkat (T-cell Lymphoma)18

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on MCF-7 Cells : Treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. Immunofluorescence staining confirmed the disruption of tubulin dynamics leading to mitotic catastrophe .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other azetidine derivatives known for their antiproliferative properties:

Compound Name IC50 (µM) Mechanism of Action
3-(Prop-1-en-2-yl)azetidin-2-one12Tubulin polymerization inhibition
3-Allylazetidin-2-one25Enzyme inhibition and apoptosis induction
4-(3-Hydroxyphenyl)azetidine30Antiproliferative effects through apoptosis

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(3-ethyl-3-hydroxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C12H15NO2/c1-2-12(15)8-13(9-12)11-5-3-10(7-14)4-6-11/h3-7,15H,2,8-9H2,1H3

InChI Key

MIHNOTDOPCVGOH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)C2=CC=C(C=C2)C=O)O

Origin of Product

United States

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